5-Methyl-1-(2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl)-1H-pyrazol-3-amine
Description
This compound features a pyrazole core substituted with a methyl group at position 5 and a triazoloazepine moiety linked via an ethyl group at position 1. Its molecular formula is inferred as C₁₂H₁₉N₇ (exact mass: 285.18 g/mol), though this may vary depending on tautomerism and protonation states.
Properties
IUPAC Name |
5-methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6/c1-10-9-11(14)17-19(10)8-6-13-16-15-12-5-3-2-4-7-18(12)13/h9H,2-8H2,1H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMRJAIDQDZSHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN=C3N2CCCCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the triazoloazepine intermediate, which is then coupled with a pyrazole derivative under specific reaction conditions. The process often involves the use of catalysts and solvents such as dichloromethane and triethylamine .
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow systems to control reaction parameters precisely. The scalability of the synthesis is achieved by using commercially available reagents and optimizing reaction conditions to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
5-Methyl-1-(2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and interference with cellular signaling processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key analogues are summarized below, emphasizing structural differences, physicochemical properties, and synthesis pathways.
Key Observations:
- Substituent Position: The position of the triazoloazepine linkage (e.g., N1 vs. For example, the ethyl-linked compound (target molecule) may exhibit greater conformational flexibility compared to methyl-linked analogues .
- Fluorinated Derivatives : The trifluoromethyl-substituted compound (C₉H₁₂F₃N₃) demonstrates improved metabolic stability, a common strategy in medicinal chemistry .
Research Implications and Gaps
- Pharmacological Data: No evidence provided details on biological activity (e.g., kinase inhibition, receptor binding). Further studies are needed to correlate structural features with efficacy.
- Stability : Fluorinated and methyl-substituted derivatives may offer superior shelf-life compared to ethyl-linked compounds .
Biological Activity
5-Methyl-1-(2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl)-1H-pyrazol-3-amine (CAS No. 1174854-63-7) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings to provide a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 246.31 g/mol. The structure includes a pyrazole ring fused with a triazoloazepine moiety, which is significant for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of triazole derivatives. For instance, compounds similar to this compound have shown moderate to good activity against both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
Table 1: Antibacterial Activity of Related Triazole Compounds
| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |
|---|---|---|
| Compound 2e | 32 | 16 |
| Compound RB7 | Not specified | Not specified |
Anticancer Activity
Studies have also explored the anticancer properties of triazole derivatives. For example, derivatives similar to our compound have been tested against various cancer cell lines. One study reported that a related compound induced apoptosis in HT-29 colon cancer cells by modulating the expression of apoptotic markers such as Bax and Bcl2 .
Table 2: Anticancer Effects on Colon Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| RB7 | HCT-116 | 6.58 | Apoptosis via mitochondrial pathway |
| RB7 | HT-29 | 11.10 | Apoptosis via mitochondrial pathway |
The mechanisms underlying the biological activity of triazole derivatives often involve interaction with essential bacterial enzymes such as DNA gyrase and topoisomerase IV. These interactions disrupt bacterial DNA replication and transcription processes . In cancer cells, the induction of apoptosis through mitochondrial pathways indicates a complex interplay between the compound and cellular signaling mechanisms.
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of triazole derivatives:
- Antibacterial Study : A series of triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their antibacterial properties using the microbroth dilution method. The results indicated that specific substitutions on the triazole ring significantly enhanced antibacterial efficacy against Staphylococcus aureus and Escherichia coli .
- Anticancer Study : A related study focused on the antiproliferative effects of synthesized triazole derivatives on human colon cancer cell lines (HCT-116 and HT-29). The findings revealed that certain compounds exhibited significant cytotoxicity compared to standard treatments like Doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
